

Molecular weight and formula of (4-Fluorophenylethynyl)trimethylsilane.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Fluorophenylethynyl)trimethylsilane
Cat. No.:	B161052

[Get Quote](#)

An In-depth Technical Guide to (4-Fluorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a versatile organosilicon compound with significant applications in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a fluorinated phenyl ring, a protected alkyne moiety, and a trimethylsilyl group, offers a trifecta of chemical reactivity that can be strategically exploited in complex molecular architecture. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and insights into its applications in medicinal chemistry and materials science.

Core Compound Properties

(4-Fluorophenylethynyl)trimethylsilane is a colorless to pale yellow liquid.^[1] Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ FSi	[2][3]
Molecular Weight	192.30 g/mol	[2][3]
CAS Number	130995-12-9	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	40 °C at 0.1 mmHg	[4]
Density	0.948 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.5090	[4]
Flash Point	195 °F (90.5 °C)	[4]

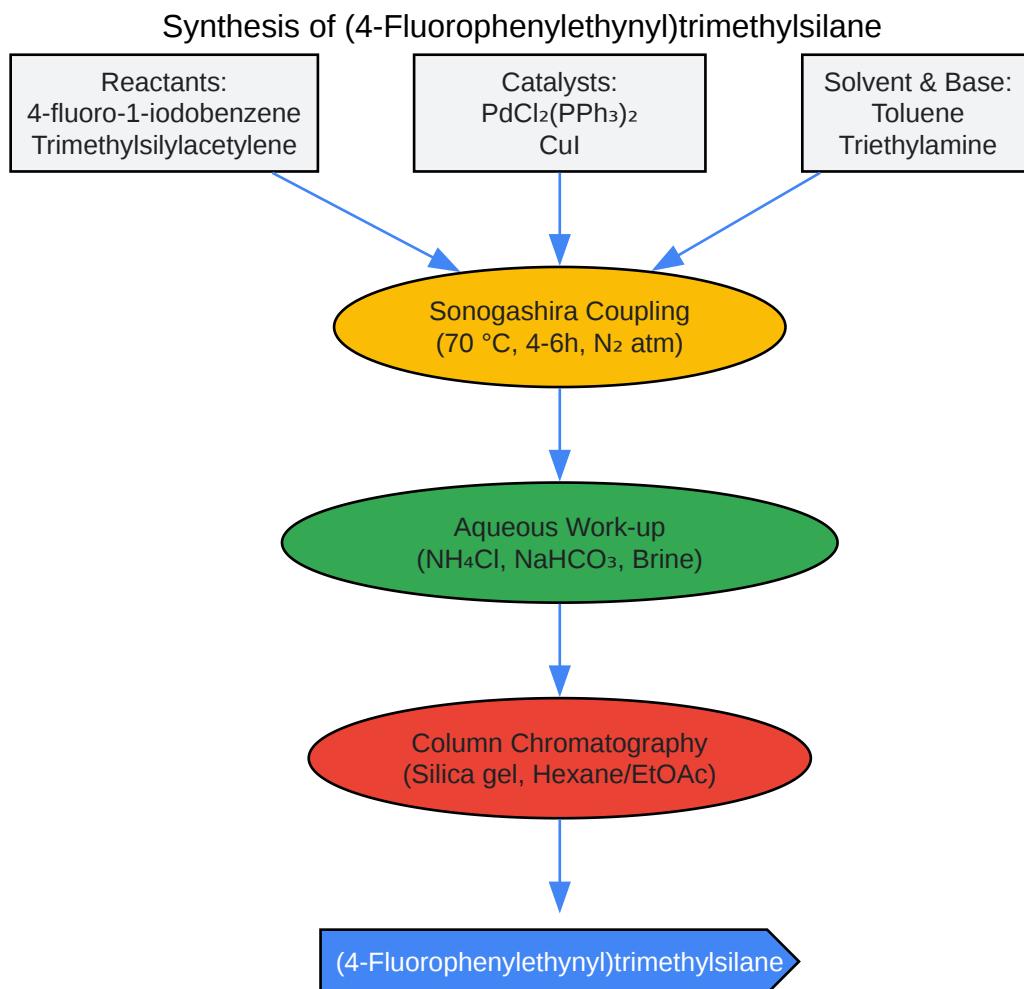
Synthesis of (4-Fluorophenylethynyl)trimethylsilane

The primary route for the synthesis of **(4-Fluorophenylethynyl)trimethylsilane** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In this specific synthesis, 4-fluoro-1-iodobenzene is coupled with trimethylsilylacetylene.[4]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6][7]

Materials:


- 4-fluoro-1-iodobenzene
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous

- Toluene, anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene and anhydrous triethylamine. Stir the mixture at room temperature for 15 minutes.
- Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **(4-Fluorophenylethynyl)trimethylsilane**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(4-Fluorophenylethynyl)trimethylsilane**.

Applications in Drug Discovery and Development

The unique chemical functionalities of **(4-Fluorophenylethynyl)trimethylsilane** make it a valuable building block in medicinal chemistry.

- Scaffold for Bioactive Molecules: The fluorophenyl group is a common motif in many pharmaceutical compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.^[8] The rigid ethynyl linker provides a defined spatial orientation for other functional groups.
- Protected Alkyne for Further Functionalization: The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed under mild conditions to reveal a reactive terminal alkyne. This allows for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for drug discovery and bioconjugation.
- Intermediate in Complex Syntheses: This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents targeting a range of diseases. Its ability to participate in various cross-coupling reactions makes it a versatile starting material.

Spectroscopic Data

Characterization of **(4-Fluorophenylethynyl)trimethylsilane** is typically performed using NMR spectroscopy and mass spectrometry.

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the trimethylsilyl protons (a singlet around 0.25 ppm) and the aromatic protons of the fluorophenyl ring (multiplets in the aromatic region, typically between 7.0-7.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the acetylenic carbons, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant ($^1\text{J}_{\text{CF}}$).
- ^{19}F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the fluorine atom.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.^[9]

Safety Information

(4-Fluorophenylethynyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.^[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Fluorophenylethynyl)trimethylsilane [chembk.com]
- 2. (4-Fluorophenylethynyl)trimethylsilane | C11H13FSi | CID 5102724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (4-FLUOROPHENYLETHYNYL)TRIMETHYLSILANE | 130995-12-9 | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijnc.ir [ijnc.ir]
- 7. rsc.org [rsc.org]
- 8. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Molecular weight and formula of (4-Fluorophenylethynyl)trimethylsilane.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161052#molecular-weight-and-formula-of-4-fluorophenylethynyl-trimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com